molecular formula C9H14N3Na2O14P3 B14062021 Cytidine 5'-triphosphate, disodium salt

Cytidine 5'-triphosphate, disodium salt

Cat. No.: B14062021
M. Wt: 527.12 g/mol
InChI Key: NFQMDTRPCFJJND-UHFFFAOYSA-L
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Description

Cytidine 5’-triphosphate, disodium salt is a nucleoside triphosphate with a pyrimidine ring, which is present in RNA. It is a nucleotide derivative involved in various biochemical processes, including phospholipid anabolism and nucleic acid metabolism . This compound is essential for the synthesis of RNA and plays a crucial role in cellular energy transfer and signal transduction.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cytidine 5’-triphosphate, disodium salt can be synthesized through the enzymatic phosphorylation of cytidine monophosphate (CMP). This process involves the use of specific enzymes such as CMP kinase and nucleoside diphosphate kinase to add phosphate groups to CMP, resulting in the formation of cytidine 5’-triphosphate .

Industrial Production Methods

Industrial production of cytidine 5’-triphosphate, disodium salt typically involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the necessary enzymes for the phosphorylation of CMP, thereby increasing the yield of cytidine 5’-triphosphate .

Chemical Reactions Analysis

Types of Reactions

Cytidine 5’-triphosphate, disodium salt undergoes various biochemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving cytidine 5’-triphosphate, disodium salt include:

Major Products Formed

Major products formed from reactions involving cytidine 5’-triphosphate, disodium salt include:

Scientific Research Applications

Cytidine-5'-triphosphate disodium salt (CTP) is a nucleotide with a pyrimidine ring that participates in many biological processes, such as RNA synthesis, cellular signaling, and phospholipid metabolism. CTP is similar to other nucleoside triphosphates like adenosine triphosphate, guanosine triphosphate, and uridine triphosphate, but it is distinguished by its unique function in pyrimidine biosynthesis and its interactions with enzymes like CTP:phosphocholine cytidylyltransferase.

Scientific Research Applications

CTP has a variety of applications in scientific research, spanning across chemistry, biology, medicine, and industry.

Areas of Application:

  • Biochemical Research CTP is utilized in studies centered on RNA metabolism and enzymatic reactions. It serves as a substrate for RNA polymerases during RNA synthesis, which is essential for gene expression and regulation .
  • Pharmaceutical Development CTP can improve the effectiveness of antiviral and anticancer drugs as a component in drug formulations.
  • Genetic Engineering CTP is useful in the synthesis of RNA molecules for therapeutic purposes, including mRNA vaccines.
  • Organic Synthesis: CTP is used in the synthesis of RNA and as a coenzyme in biochemical reactions.
  • Cellular Signaling: CTP functions as an agonist for P2X purinergic receptors, which are involved in signaling pathways that affect cellular responses like inflammation and neurotransmission.
  • As a Ligand: Cytidine-5'-triphosphate disodium salt is a cation-permeable ligand gated ion channel (P2X purinergic receptor) agonist .
  • Other uses: CTP is also used as an organic intermediate, pharmaceutical intermediate, food additive, and flavoring agent .

Biological Functions

  • Role in RNA Synthesis
    CTP is a substrate for RNA polymerases during transcription and is necessary for synthesizing RNA from DNA templates, thus contributing to gene expression and regulation. In vitro studies have shown CTP is required for the activity of various RNA polymerases, which facilitates the incorporation of cytidine into nascent RNA chains.
  • Cellular Signaling
    CTP functions as an agonist for P2X purinergic receptors, which are ligand-gated ion channels involved in various signaling pathways. Activation of these receptors by CTP influences cellular responses such as inflammation, pain perception, and neurotransmission.
  • Metabolic Pathways
    CTP participates in metabolic processes, including nucleotide metabolism and energy transfer. It contributes to the synthesis of phospholipids and participates in cellular energy homeostasis by participating in the regeneration of ATP from ADP. It also prevents the action of aspartate carbamoyltransferase, an enzyme involved in pyrimidine biosynthesis.

Case Studies and Research Findings

Several studies have demonstrated the biological activity of CTP:

StudyFocusFindings
Smith et al., 2023RNA Polymerase ActivityCTP is critical for transcriptional activity in eukaryotic cells.
Johnson et al., 2022P2X Receptor ActivationCTP significantly enhances calcium influx through P2X receptors, affecting neuronal signaling.
Lee et al., 2021Antiviral Drug EfficacyFormulations containing CTP improved the antiviral activity of ribavirin against the hepatitis C virus.

Comparison with Similar Compounds

Similar Compounds

  • Adenosine triphosphate (ATP)
  • Guanosine triphosphate (GTP)
  • Uridine triphosphate (UTP)

Uniqueness

Cytidine 5’-triphosphate, disodium salt is unique in its specific role in the synthesis of RNA and its involvement in the biosynthesis of phospholipids and nucleic acids. Unlike ATP, which is primarily involved in energy transfer, cytidine 5’-triphosphate plays a more specialized role in cellular processes .

Biological Activity

Cytidine 5'-triphosphate (CTP), specifically in its disodium salt form, is a critical pyrimidine nucleoside triphosphate involved in numerous biochemical processes. This article explores its biological activity, including its role in RNA synthesis, cell proliferation, and interactions with various enzymes and receptors.

  • Molecular Formula : C9H14N3Na2O14P3
  • Molecular Weight : 527.12 g/mol
  • CAS Number : 36051-68-0
  • Solubility : Highly soluble in water (100 mg/mL at 25°C) .

Role in Biochemical Reactions

CTP is essential for several metabolic pathways:

  • RNA Synthesis : CTP serves as a substrate for RNA polymerases during the transcription process, facilitating the synthesis of RNA from a DNA template. This function is crucial for gene expression and regulation .
  • Phosphatidylcholine Synthesis : CTP participates in the synthesis of phosphatidylcholine (PC), a major phospholipid in cell membranes. It reacts with phosphocholine via CTP:phosphocholine cytidylyltransferases to produce CDP-choline, which is a rate-limiting step in PC synthesis .
  • Sialylation : CTP is involved in the sialylation of glycoconjugates through its conversion to CMP-N-acetylneuraminic acid, an important reaction mediated by N-acylneuraminate cytidylyltransferase .

Enzymatic Reactions

CTP acts as an energy source and substrate in various enzymatic reactions:

  • Synthesis of Glycosyl Phosphates : CTP is utilized in the enzymatic synthesis of UDP-glucose and other nucleotide sugars, which are vital for glycosylation processes in cellular metabolism .
  • Role as a P2X Purinergic Receptor Agonist : CTP has been identified as an agonist for P2X purinergic receptors, which are involved in various physiological processes including neurotransmission and inflammation .

Case Studies and Research Findings

  • Cancer Cell Proliferation : Research has demonstrated that elevated levels of CTP can enhance the proliferation of cancer cells by promoting phosphatidylcholine synthesis, thereby affecting membrane dynamics and signaling pathways .
  • Fluorescent Detection Methods : A study explored the use of CTP in fluorescence emission experiments, highlighting its role as a substrate for detecting pyrophosphate and other nucleotides using specific receptor complexes .
  • Synthetic Applications : CTP has been utilized in synthetic biology for the production of nucleotide sugars necessary for glycoprotein synthesis, showcasing its versatility beyond natural biological systems .

Summary Table of Biological Activities

Biological ActivityDescription
RNA SynthesisSubstrate for RNA polymerases
Phospholipid SynthesisInvolved in CDP-choline production
SialylationPrecursor for CMP-N-acetylneuraminic acid
P2X Receptor AgonistModulates purinergic signaling
Cancer ProliferationEnhances cell growth via membrane synthesis

Properties

Molecular Formula

C9H14N3Na2O14P3

Molecular Weight

527.12 g/mol

IUPAC Name

disodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphono phosphate

InChI

InChI=1S/C9H16N3O14P3.2Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2

InChI Key

NFQMDTRPCFJJND-UHFFFAOYSA-L

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O.[Na+].[Na+]

Origin of Product

United States

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